5-Aminopyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-Aminopyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4,6-triones, while substitution reactions can yield a variety of N-substituted pyrimidine derivatives .
Scientific Research Applications
5-Aminopyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminopyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with methoxy groups at positions 2 and 6.
5-Aminopyrimidine-2,4,6-trione: Contains additional carbonyl groups at positions 2 and 6.
5-Aminopyrimidine-4,6-dione: Lacks the amino group at position 5.
Uniqueness
5-Aminopyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at position 5 and the dione structure at positions 4 and 6 make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
61753-91-1 |
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Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
5-amino-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,5H2,(H,6,7,8,9) |
InChI Key |
NVAMGZHAYTZQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(C(=O)N1)N |
Origin of Product |
United States |
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